3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring multiple functional groups, including hydroxyl, imidazole, phenylcarbonyl, and pyrrolidone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazole Moiety: Starting with the synthesis of the imidazole ring, which can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Alkylation: The imidazole ring is then alkylated with a suitable alkyl halide to introduce the propyl chain.
Formation of the Pyrrolidone Ring: This involves the cyclization of a precursor molecule containing the necessary functional groups to form the pyrrolidone ring.
Coupling Reactions: The phenylcarbonyl and isopropylphenyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The phenyl rings can undergo various coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Catalysts: Palladium, nickel, copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and fine chemicals.
Biology
The imidazole moiety is known for its biological activity, including antimicrobial and antifungal properties . This compound could be explored for similar activities or as a scaffold for drug development.
Medicine
Potential medicinal applications include the development of new therapeutic agents targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological macromolecules in unique ways.
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties, such as conductivity or biocompatibility.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The imidazole ring, in particular, is known to coordinate with metal ions and participate in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid containing an imidazole ring, known for its role in enzyme active sites.
Metronidazole: An antimicrobial agent containing an imidazole ring.
Ketoconazole: An antifungal agent with an imidazole ring.
Uniqueness
What sets 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one apart is its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both imidazole and pyrrolidone rings in a single molecule is relatively rare and offers unique opportunities for interaction with biological targets and materials.
Properties
Molecular Formula |
C26H27N3O3 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H27N3O3/c1-18(2)19-9-11-20(12-10-19)23-22(24(30)21-7-4-3-5-8-21)25(31)26(32)29(23)15-6-14-28-16-13-27-17-28/h3-5,7-13,16-18,23,30H,6,14-15H2,1-2H3/b24-22+ |
InChI Key |
QQEIPOQGYBWRJJ-ZNTNEXAZSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCN4C=CN=C4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.